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Compound of Interest

Compound Name:
Methyl 2-amino-6-fluoro-3-

nitrobenzoate

Cat. No.: B1323410 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Methyl 2-amino-6-fluoro-3-
nitrobenzoate, a key intermediate in the synthesis of complex pharmaceutical compounds.

This document details its synthesis, chemical properties, and a representative application in the

formation of a core scaffold relevant to modern antibacterial drug discovery.

Chemical Properties and Data
Methyl 2-amino-6-fluoro-3-nitrobenzoate is a nitroaromatic compound incorporating fluorine,

an amino group, and a methyl ester. These functional groups make it a versatile building block

in organic synthesis. The fluorine atom can enhance the metabolic stability and binding affinity

of target molecules.[1]

Table 1: Physicochemical Properties of Methyl 2-amino-6-fluoro-3-nitrobenzoate
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Property Value Reference

CAS Number 346691-23-4 --INVALID-LINK--

Molecular Formula C₈H₇FN₂O₄ --INVALID-LINK--

Molecular Weight 214.15 g/mol --INVALID-LINK--

Melting Point 93-95 °C --INVALID-LINK--

Boiling Point 360.9 ± 42.0 °C at 760 mmHg --INVALID-LINK--

Appearance Solid --INVALID-LINK--

Purity ≥97% --INVALID-LINK--

Storage

Keep in a dark place, under an

inert atmosphere, at room

temperature.

--INVALID-LINK--

Synthesis Protocol: Methyl 2-amino-6-fluoro-3-
nitrobenzoate
The following is a representative protocol for the synthesis of Methyl 2-amino-6-fluoro-3-
nitrobenzoate, adapted from procedures for structurally similar compounds. The synthesis is a

multi-step process involving nitration, amination, and esterification.

Workflow for the Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate
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Step 1: Nitration

Step 2: Amination

Step 3: Esterification

2,6-Difluorobenzoic Acid

2,6-Difluoro-3-nitrobenzoic Acid

HNO₃, H₂SO₄

2-Amino-6-fluoro-3-nitrobenzoic Acid

Aqueous Ammonia, Cu catalyst

Methyl 2-amino-6-fluoro-3-nitrobenzoate

Methanol, H₂SO₄ (cat.)

Click to download full resolution via product page

Caption: Synthetic pathway for Methyl 2-amino-6-fluoro-3-nitrobenzoate.

Experimental Protocol:

Step 1: Synthesis of 2,6-Difluoro-3-nitrobenzoic Acid

In a three-necked flask equipped with a stirrer and a dropping funnel, add 2,6-

difluorobenzoic acid.

Cool the flask in an ice bath and slowly add a mixture of concentrated nitric acid and

concentrated sulfuric acid, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.

Pour the reaction mixture onto crushed ice.

Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and

dry under vacuum.

Step 2: Synthesis of 2-Amino-6-fluoro-3-nitrobenzoic Acid

In a sealed pressure vessel, dissolve 2,6-difluoro-3-nitrobenzoic acid in an organic solvent

such as DMF or DMSO.

Add aqueous ammonia and a cuprous catalyst (e.g., Cu₂O or CuI).

Heat the mixture to 70-90 °C and maintain the pressure for 8-12 hours.

After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the product.

Filter the solid, wash with water, and dry.

Step 3: Synthesis of Methyl 2-amino-6-fluoro-3-nitrobenzoate

Suspend 2-amino-6-fluoro-3-nitrobenzoic acid in methanol.

Add a catalytic amount of concentrated sulfuric acid.

Reflux the mixture for 6-8 hours.

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate

solution).

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over

anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude

product.

Purify the crude product by recrystallization or column chromatography.

Table 2: Representative Reaction Parameters and Expected Outcomes
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Step
Key
Reagents

Solvent
Temperat
ure (°C)

Time (h)
Expected
Yield (%)

Expected
Purity (%)

1. Nitration
HNO₃,

H₂SO₄
- 0-10 4-6 85-95 >95

2.

Amination

Aq. NH₃,

Cu catalyst

DMF/DMS

O
70-90 8-12 70-80 >95

3.

Esterificati

on

Methanol,

H₂SO₄
Methanol Reflux 6-8 80-90 >97

Application Note: Synthesis of a Diaminobenzoic
Acid Scaffold for Antibacterial Agents
Methyl 2-amino-6-fluoro-3-nitrobenzoate is a valuable precursor for the synthesis of 2,3-

diamino-6-fluorobenzoic acid derivatives. This scaffold is a key component of novel

antibacterial agents like Gepotidacin (GSK2140944), a first-in-class triazaacenaphthylene

bacterial topoisomerase inhibitor.[2] The following protocol outlines the reduction of the nitro

group to an amine, a critical step in forming the versatile diamino intermediate.

Workflow for the Synthesis of a Diaminobenzoic Acid Scaffold

Methyl 2-amino-6-fluoro-3-nitrobenzoate

Methyl 2,3-diamino-6-fluorobenzoate

H₂, Pd/C or SnCl₂/HCl

Click to download full resolution via product page

Caption: Reduction of the nitro group to form a key diamino intermediate.

Experimental Protocol: Reduction of Methyl 2-amino-6-fluoro-3-nitrobenzoate
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Method A: Catalytic Hydrogenation

Dissolve Methyl 2-amino-6-fluoro-3-nitrobenzoate in a suitable solvent such as methanol

or ethanol.

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (30-50 psi) at

room temperature for 4-6 hours.

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

Filter the reaction mixture through a pad of Celite to remove the catalyst.

Concentrate the filtrate under reduced pressure to obtain the crude Methyl 2,3-diamino-6-

fluorobenzoate.

Method B: Chemical Reduction

Suspend Methyl 2-amino-6-fluoro-3-nitrobenzoate in ethanol or concentrated hydrochloric

acid.

Add an excess of a reducing agent such as stannous chloride (SnCl₂) dihydrate in portions.

Heat the mixture to reflux for 2-4 hours.

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

Extract the product with ethyl acetate.

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under

reduced pressure.

Purify the crude product as needed.

Table 3: Comparison of Reduction Methods
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Method
Reducing
Agent

Solvent
Temperat
ure (°C)

Time (h)
Advantag
es

Disadvant
ages

A H₂, Pd/C
Methanol/E

thanol

Room

Temp.
4-6

Clean

reaction,

high yield

Requires

specialized

hydrogenat

ion

equipment

B SnCl₂/HCl
Ethanol/HC

l
Reflux 2-4

Standard

laboratory

setup

Stoichiome

tric tin

waste,

workup can

be tedious

This resulting diaminobenzoic acid ester is a versatile intermediate that can undergo various

cyclization reactions to form heterocyclic systems, which are core structures in many

pharmaceutical compounds. The presence of the fluorine atom and the arrangement of the

amino groups provide a unique platform for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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